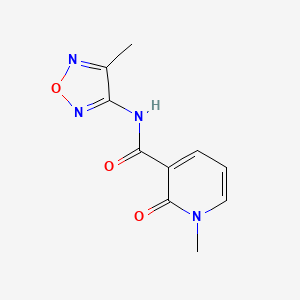![molecular formula C14H20N6O2S B12239532 2-{3-Ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-5-methanesulfonyl-octahydropyrrolo[3,4-c]pyrrole](/img/structure/B12239532.png)
2-{3-Ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-5-methanesulfonyl-octahydropyrrolo[3,4-c]pyrrole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{3-Ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-5-methanesulfonyl-octahydropyrrolo[3,4-c]pyrrole is a complex heterocyclic compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{3-Ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-5-methanesulfonyl-octahydropyrrolo[3,4-c]pyrrole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a triazole derivative with a pyridazine precursor in the presence of a suitable catalyst . The reaction conditions often include elevated temperatures and the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality .
Chemical Reactions Analysis
Types of Reactions
2-{3-Ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-5-methanesulfonyl-octahydropyrrolo[3,4-c]pyrrole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the sulfonyl group, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction could produce alcohols or amines .
Scientific Research Applications
2-{3-Ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-5-methanesulfonyl-octahydropyrrolo[3,4-c]pyrrole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 2-{3-Ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-5-methanesulfonyl-octahydropyrrolo[3,4-c]pyrrole involves its interaction with specific molecular targets. For instance, it may inhibit enzymes or receptors involved in critical biological pathways. The exact molecular targets and pathways can vary depending on the specific application, but common targets include kinases and other regulatory proteins .
Comparison with Similar Compounds
Similar Compounds
Triazolo[4,3-b]pyridazine Derivatives: These compounds share a similar core structure and exhibit comparable biological activities.
Triazolo[4,3-a]pyrazine Derivatives: These compounds also have a triazole ring fused with another heterocycle and are known for their antimicrobial properties.
Uniqueness
2-{3-Ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-5-methanesulfonyl-octahydropyrrolo[3,4-c]pyrrole is unique due to its specific substitution pattern and the presence of the methanesulfonyl group, which can significantly influence its chemical reactivity and biological activity .
Properties
Molecular Formula |
C14H20N6O2S |
|---|---|
Molecular Weight |
336.42 g/mol |
IUPAC Name |
3-ethyl-6-(5-methylsulfonyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine |
InChI |
InChI=1S/C14H20N6O2S/c1-3-12-15-16-13-4-5-14(17-20(12)13)18-6-10-8-19(23(2,21)22)9-11(10)7-18/h4-5,10-11H,3,6-9H2,1-2H3 |
InChI Key |
FMDGLJDNLUMJQF-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NN=C2N1N=C(C=C2)N3CC4CN(CC4C3)S(=O)(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Tert-butyl-6-(4-{2-methylpyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine](/img/structure/B12239452.png)
![4,4,4-trifluoro-N-[2-(methylsulfanyl)phenyl]butanamide](/img/structure/B12239455.png)
![2-({1-[(2,5-Dimethoxyphenyl)methyl]piperidin-4-yl}oxy)-4-(trifluoromethyl)pyrimidine](/img/structure/B12239458.png)
![5-Methyl-4-(4-{[4-(trifluoromethyl)phenyl]methyl}piperazin-1-yl)pyrimidine](/img/structure/B12239460.png)
![2-(2-bromophenyl)-N-(1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}azetidin-3-yl)-N-methylacetamide](/img/structure/B12239465.png)
![1-(2-Fluorophenyl)-4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazine](/img/structure/B12239473.png)


![N-[(1,4-dioxan-2-yl)methyl]-5-methoxy-N-methyl-1,3-benzothiazol-2-amine](/img/structure/B12239505.png)

![N-{1-[1-(3-fluoro-4-methoxybenzoyl)pyrrolidin-3-yl]-1H-pyrazol-4-yl}acetamide](/img/structure/B12239513.png)
![2-Methyl-4-[4-(3-methylphenyl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine](/img/structure/B12239517.png)
![3-Methyl-3-[1-(6-methylpyridazin-3-yl)azetidin-3-yl]-1-[2-(trifluoromethyl)phenyl]urea](/img/structure/B12239524.png)
![1-(1,2,3,4-Tetrahydroquinolin-1-yl)-2-[4-(trifluoromethyl)piperidin-1-yl]ethan-1-one](/img/structure/B12239528.png)
